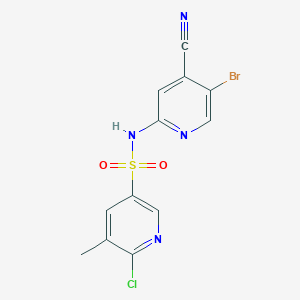

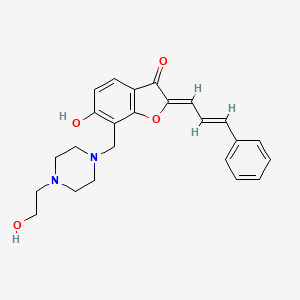

![molecular formula C11H14ClNO2 B2691811 (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2241141-02-4](/img/structure/B2691811.png)

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an aminomethylphenyl group . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been a topic of interest in synthetic and pharmaceutical chemistry . The biosynthesis of cyclopropane involves diverse strategies and enzymes known as cyclopropanases . The reaction can involve an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the cyclopropane ring and the aminomethylphenyl group . The empirical formula is C13H21BClNO2 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 188.3 °C . It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Potential Antidepressants

Research led by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. These compounds, including midalcipran, showed promising results in animal tests for antidepressant activity, with several derivatives being more active than established drugs like imipramine and desipramine. Midalcipran, specifically, was selected for further development and clinical evaluation due to its effectiveness and potential lack of side effects (Bonnaud, H. Cousse, G. Mouzin, M. Briley, A. Stenger, F. Fauran, J. Couzinier, 1987).

Ethylene Precursor in Plants

Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, in higher plants. Their study confirmed the natural occurrence of this conjugate in wilted wheat leaves, providing insights into plant physiology and the role of ACC in ethylene production (Hoffman, Shangfa Yang, T. McKeon, 1982).

Chemical Synthesis Methods

Tomilov et al. (1990) discussed the high-yield production of various cyclopropane derivatives, including (aminomethyl)-cyclopropanes, through the palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds with diazomethane. This research highlights a methodological advancement in the synthesis of cyclopropane derivatives, showcasing the versatility of cyclopropane chemistry in organic synthesis (Yu. V. Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990).

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of this compound could involve further exploration of its synthesis, particularly the enzymatic cyclopropanations . Additionally, the bifunctional catalytic effect of the carboxylic acid substrate may play a role in related amide bond-forming reactions and peptide formation chemistry .

Eigenschaften

IUPAC Name |

(1R,2R)-2-[3-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAVLDKAFOWIFV-BAUSSPIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)

![2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2691731.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2691734.png)

![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2691749.png)